
5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 3rd position, a methyl group at the 6th position, and a phenyl group at the 1st position of the pyrimidine ring The compound also contains two keto groups at the 2nd and 4th positions, making it a dione
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base to form an intermediate, which is then cyclized with urea and brominated to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid, followed by purification through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the use of catalysts and optimized reaction conditions to minimize by-products and improve the overall purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The keto groups can be reduced to hydroxyl groups, or the compound can be oxidized to form more complex derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione or 5-thio-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione.
Oxidation and Reduction Products: Hydroxylated derivatives or more oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, although further research is needed to confirm these effects.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes involved in DNA synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine: Lacks the dione functionality.
3-Ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom.
5-Bromo-3-ethyl-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the methyl group.
Uniqueness: The presence of both the bromine atom and the dione functionality in 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione makes it unique compared to its similar compounds
Eigenschaften
CAS-Nummer |
32000-74-1 |
|---|---|
Molekularformel |
C13H13BrN2O2 |
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
5-bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-15-12(17)11(14)9(2)16(13(15)18)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
ATBLAURXPMNBLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
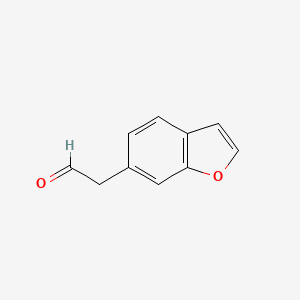
![7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12900543.png)
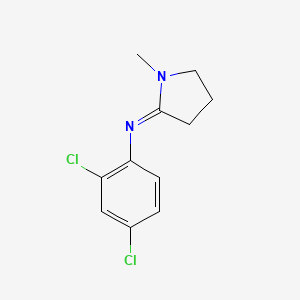
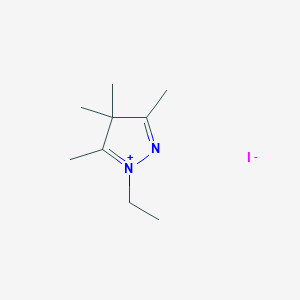

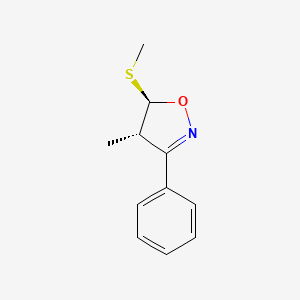


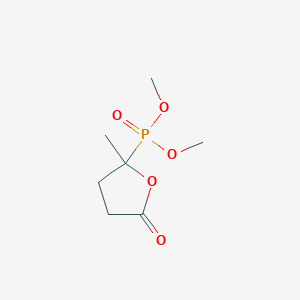


![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
